2,6-Dimethylphenol-3,4,5-d3,OD
Overview
Description
2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol, where three hydrogen atoms in the phenol ring are replaced by deuterium (D) atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenol-3,4,5-d3,OD typically involves the deuteration of 2,6-dimethylphenol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production process. The final product is then purified to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenol-3,4,5-d3,OD undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,6-dimethylquinone, while reduction can produce 2,6-dimethylcyclohexanol .
Scientific Research Applications
2,6-Dimethylphenol-3,4,5-d3,OD has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which provides clear and distinct signals.
Biology: Employed in metabolic studies to trace the pathways and interactions of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenol-3,4,5-d3,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its reactivity and stability, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol-3,5,6-d3: Another deuterated derivative of dimethylphenol with similar isotopic properties.
2-Isopropyl-5-methylcyclohexanol-1,2,6,6-d4: A deuterated cyclohexanol compound used in similar applications.
4-Hydroxybenzaldehyde-2,3,5,6-d4,OD: A deuterated benzaldehyde derivative with comparable uses in research.
Uniqueness
2,6-Dimethylphenol-3,4,5-d3,OD stands out due to its specific substitution pattern and isotopic composition, which provide unique advantages in analytical and synthetic applications. Its high isotopic purity and chemical stability make it a preferred choice for researchers in various fields .
Properties
IUPAC Name |
1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-NKWHLQRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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